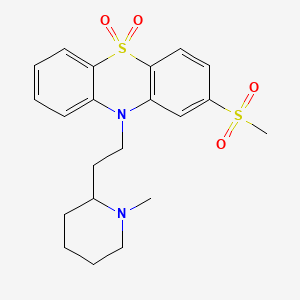
Thioridazine disulfone
Descripción general
Descripción
Thioridazine is a phenothiazine antipsychotic medicine that is used to treat schizophrenia . It is usually given after other treatments have failed . Thioridazine has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine .
Synthesis Analysis
The strategy can easily be scaled up .
Molecular Structure Analysis
The molecular formula of Thioridazine disulfone is C21H26N2O4S2 . Its average mass is 434.572 Da and its monoisotopic mass is 434.133392 Da .
Chemical Reactions Analysis
Thioridazine is known to undergo photodegradation, resulting in the presence of dimers and trimers of the compound, as well as mono-, di-, and tri-oxygenated derivatives .
Physical And Chemical Properties Analysis
The molecular formula of Thioridazine disulfone is C21H26N2O4S2 . Its average mass is 434.572 Da and its monoisotopic mass is 434.133392 Da .
Aplicaciones Científicas De Investigación
Degradation and Configurational Changes of Thioridazine 2-Sulfoxide
Thioridazine (THD) undergoes biotransformation to form thioridazine 2-sulfoxide (THD 2-SO) and other metabolites. Research has revealed that THD 2-SO exhibits stability under various conditions, including different temperatures, pH levels, and ionic strengths. However, it's been noted that solubility issues can arise, especially at a pH of 8.5. Moreover, the influence of UV light on the stability of THD 2-SO has been studied, revealing degradation and epimerization of its enantiomers under certain conditions (de Gaitani, Martinez, & Bonato, 2004).
Stereochemistry and Activity
Assignment of the Absolute Configuration at the Sulfur Atom of Thioridazine Metabolites
The stereochemical configuration of thioridazine metabolites like THD-2-sulfoxide has been studied using techniques like circular dichroism (CD) spectroscopy. The accurate determination of the absolute configuration at the sulfur atom is crucial for understanding the relationship between stereochemistry and the pharmacological activity or toxicity of these compounds (Bertucci et al., 2010).
Biotransformation by Endophytic Fungi
Stereoselective Analysis and Biotransformation by Endophytic Fungi
The biotransformation of THD by endophytic fungi has been extensively studied. A method for the stereoselective analysis of thioridazine-2-sulfoxide and thioridazine-5-sulfoxide in culture media was developed to study this process. The results highlighted the potential of certain endophytic fungi in stereoselectively biotransforming THD, indicating a complex interaction between fungi and this compound (Borges et al., 2008).
Antimicrobial Properties
Thioridazine Resurrection as an Antimicrobial Agent?
Thioridazine has been recognized for its antimicrobial properties, separate from its antipsychotic effects. This discovery has led to the exploration of thioridazine and its metabolites, including thioridazine disulfone, as potential leads in the development of new antimicrobial drugs to tackle infectious diseases (Thanacoody, 2007).
Mecanismo De Acción
Target of Action
Thioridazine disulfone primarily targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various cognitive and behavioral functions. Thioridazine disulfone also has activity at serotonin, noradrenaline, and histamine receptors .
Mode of Action
Thioridazine disulfone interacts with its targets by blocking the dopaminergic receptors in the brain. This blockage depresses the release of hypothalamic and hypophyseal hormones . It is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, and vasomotor tone .
Biochemical Pathways
Thioridazine disulfone affects several biochemical pathways. It has been shown to modify cytoskeleton dynamics, triggering calcium overload and toxic reactive oxygen species accumulation . It also induces profound cytoskeletal remodeling of cells, leading to calcium influx and triggering apoptosis through mitochondrial depolarization .
Pharmacokinetics
Thioridazine disulfone is rapidly absorbed and has a distribution volume of 1.8 to 6.7 L/kg . It undergoes hepatic metabolism primarily by sulphoxidation, with demethylation and hydroxylation also occurring to a lesser extent . The active metabolites of thioridazine disulfone include mesoridazine and sulphoridazine .
Result of Action
The molecular and cellular effects of thioridazine disulfone’s action include the induction of cell death and irreversible progress towards the loss of cell clonogenic capacity . It also causes significant changes in the cell wall composition of certain bacteria, sensitizing them to several classes of antimicrobials targeting the late stages of peptidoglycan synthesis .
Action Environment
The action, efficacy, and stability of thioridazine disulfone can be influenced by various environmental factors. For instance, the presence of calcium is necessary for thioridazine disulfone to induce cell death . Additionally, the drug’s action can be affected by the pH of the environment, as it has been shown to have different potencies under acidic conditions .
Safety and Hazards
Thioridazine can cause a serious type of irregular heartbeat that may cause sudden death . High doses or long-term use of thioridazine can cause a serious movement disorder that may not be reversible . The longer you use thioridazine, the more likely you are to develop this disorder, especially if you are a woman or an older adult .
Propiedades
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)29(26,27)21-11-10-17(15-19(21)23)28(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECWCJHGQWLNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thioridazine disulfone | |
CAS RN |
100574-22-9 | |
| Record name | Thioridazine disulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100574229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIORIDAZINE DISULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52T7SJ3G23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[isobenzofuran-1(3H),9'-[1H,5H,9H,10H,11H]xantheno[2,3,4-ij:5,6,7-i'j']diquinolizine]-ar-carboxylicacid, 2',3',6',7',12',13',16',17'-octahydro-3-oxo-, 2,5-dioxo-1-pyrrolidinylester](/img/structure/B1493965.png)

![(1R)-3-[2-[(7Ar)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B1493969.png)
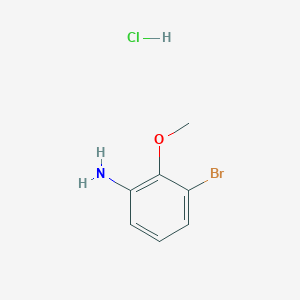

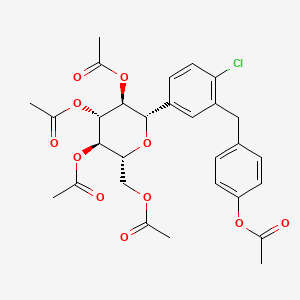
![3-[5-(2-Carboxyethyl)pyrazon-2-yl]Propanoic acid](/img/structure/B1493994.png)
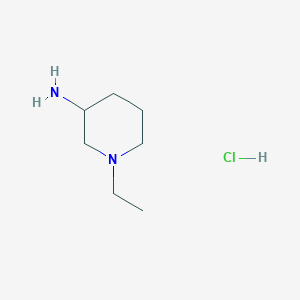
![(2S,5R,6R)-6-[[2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine](/img/structure/B1493998.png)

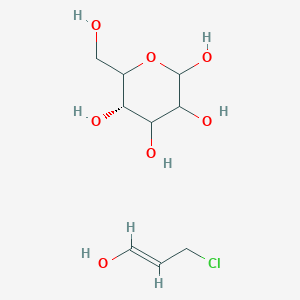


![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)